N'-Cyclooctylidene-2-[(2,4-dibromophenyl)amino]acetohydrazide
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Overview
Description
N’-Cyclooctylidene-2-[(2,4-dibromophenyl)amino]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclooctylidene group and a dibromophenylamino group attached to an acetohydrazide backbone. The presence of bromine atoms in the phenyl ring adds to its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclooctylidene-2-[(2,4-dibromophenyl)amino]acetohydrazide typically involves the condensation of cyclooctanone with 2,4-dibromoaniline, followed by the reaction with acetohydrazide. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the condensation reaction. The reaction mixture is usually heated under reflux to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-Cyclooctylidene-2-[(2,4-dibromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N’-Cyclooctylidene-2-[(2,4-dibromophenyl)amino]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. The presence of bromine atoms may enhance its interaction with biological targets.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets. Its derivatives may exhibit pharmacological activities.
Industry: Utilized in the development of new materials or as a component in chemical processes. Its reactivity makes it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N’-Cyclooctylidene-2-[(2,4-dibromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine atoms can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N’-Cyclohexylidene-2-[(2,4-dibromophenyl)amino]acetohydrazide: Similar structure but with a cyclohexylidene group instead of a cyclooctylidene group.
2,4-Dibromoaniline derivatives: Compounds with similar phenyl ring substitution but different functional groups attached.
Acetohydrazide derivatives: Compounds with similar acetohydrazide backbone but different substituents on the phenyl ring.
Uniqueness
N’-Cyclooctylidene-2-[(2,4-dibromophenyl)amino]acetohydrazide is unique due to the presence of both cyclooctylidene and dibromophenylamino groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H21Br2N3O |
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Molecular Weight |
431.2 g/mol |
IUPAC Name |
N-(cyclooctylideneamino)-2-(2,4-dibromoanilino)acetamide |
InChI |
InChI=1S/C16H21Br2N3O/c17-12-8-9-15(14(18)10-12)19-11-16(22)21-20-13-6-4-2-1-3-5-7-13/h8-10,19H,1-7,11H2,(H,21,22) |
InChI Key |
OHPXUSDKSFBLGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=NNC(=O)CNC2=C(C=C(C=C2)Br)Br)CCC1 |
Origin of Product |
United States |
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